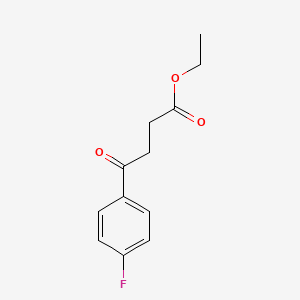

4-(4-氟苯基)-4-氧代丁酸乙酯

描述

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a chemical compound that is part of a broader class of organic molecules known for their utility in various chemical reactions and potential applications in medicinal chemistry and materials science. While the specific compound Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is not directly mentioned in the provided papers, related compounds such as Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized and characterized, indicating the interest in fluorinated organic compounds for their unique properties and reactivity .

Synthesis Analysis

The synthesis of related fluorinated esters typically involves Knoevenagel condensation reactions, as demonstrated in the synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate. This process involves the reaction of an aldehyde, in this case, 4-fluorobenzaldehyde, with ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions . Similar methodologies could be applied to synthesize Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, with adjustments to the starting materials and reaction conditions to accommodate the different substitution pattern on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed by spectral studies and X-ray diffraction. For instance, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . The presence of the fluorine atom can influence the electronic distribution and molecular geometry, which can be crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated esters like Ethyl 4-(4-fluorophenyl)-4-oxobutanoate can participate in various chemical reactions. For example, the related Ethyl 2-fluoro-3-oxobutanoate can undergo alkylation and decarboxylation to yield a range of fluoro-ketoalkenes, showcasing the synthetic versatility of α-fluoro-β-ketoesters as precursors for more complex fluorinated systems . The presence of the ester and ketone functionalities in these molecules provides reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate would likely be influenced by the fluorine atom's electronegativity and the compound's overall molecular structure. Fluorine atoms can significantly affect the acidity of adjacent protons, the lipophilicity of the molecule, and its metabolic stability, making fluorinated compounds particularly interesting in drug design . The exact properties would need to be determined experimentally through methods such as NMR, mass spectrometry, and chromatography, as well as by assessing the compound's solubility, melting point, and stability under various conditions.

科学研究应用

- Synthesis of Terphenyl Derivatives

-

Synthesis of Terphenyl Derivatives

- Field : Organic Chemistry

- Application : This involves the synthesis of new terphenyl derivatives, which are key structures in synthetic, medicinal, and natural product chemistry .

- Method : The process involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid .

- Results : The synthesized compound is well characterized by IR, NMR, LCMS, and elemental analysis .

-

Crystal and Molecular Structure Studies

- Field : Crystallography

- Application : This involves the study of the crystal and molecular structures of similar compounds .

- Method : The structures are confirmed by single crystal X-ray diffraction data .

- Results : The studies provide detailed information about the crystal packing and intermolecular interactions .

-

Improvement of Flame Retardancy and Dielectric Properties of Epoxy Resin

- Field : Material Science

- Application : A fluorine-containing diphenylphosphine oxide derivative is used to improve the flame retardancy and dielectric properties of epoxy resin .

- Method : BFPPO-modified EP thermosets are prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with .

- Results : The modification results in improved flame retardancy and dielectric properties .

-

Synthesis of Quinoxaline Derivatives

- Field : Organic Chemistry

- Application : Ethyl (4-fluorobenzoyl)acetate is used in condensation reactions with benzofurazan oxide to yield 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide .

- Method : The process involves the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide .

- Results : The synthesized compound is well characterized by various analytical techniques .

-

Synthesis of Hydroxybenzophenones

- Field : Organic Chemistry

- Application : Ethyl (4-fluorobenzoyl)acetate is used in base-promoted domino Michael addition / cyclization / elimination reactions for the synthesis of hydroxybenzophenones .

- Method : The process involves the reaction of ethyl (4-fluorobenzoyl)acetate with a base .

- Results : The synthesized compound is well characterized by various analytical techniques .

-

Synthesis of α-Acetoxy β-Amino Acid Derivatives

- Field : Organic Chemistry

- Application : Ethyl (4-fluorobenzoyl)acetate is used in Lewis base catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives .

- Method : The process involves the reaction of ethyl (4-fluorobenzoyl)acetate with a Lewis base .

- Results : The synthesized compound is well characterized by various analytical techniques .

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions necessary for handling and storage.

未来方向

This involves predicting or suggesting future research directions. It could involve potential applications of the compound, modifications to improve its properties, or new reactions that it could undergo.

属性

IUPAC Name |

ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIGNAZAPKOTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365761 | |

| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

CAS RN |

41310-80-9 | |

| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)